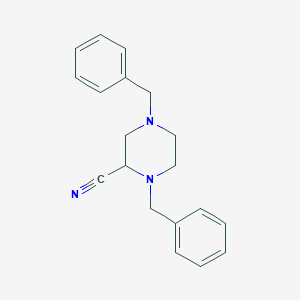

1,4-Dibenzylpiperazine-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibenzylpiperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c20-13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-12,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICMCANVSAQMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC2=CC=CC=C2)C#N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440865 | |

| Record name | 1,4-Dibenzylpiperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170701-81-2 | |

| Record name | 1,4-Dibenzylpiperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dibenzylpiperazine 2 Carbonitrile

Direct Synthesis Approaches to 1,4-Dibenzylpiperazine-2-carbonitrile

Direct synthesis methods focus on constructing the this compound molecule by forming the heterocyclic ring and introducing the necessary functional groups in a sequential or convergent manner.

Cyclization Strategies for Piperazine (B1678402) Ring Formation

The formation of the piperazine ring is the foundational step in the synthesis of its derivatives. These strategies typically involve the condensation of components that will form the six-membered heterocyclic structure. A common approach involves the reaction between a 1,2-diamine derivative and a reagent containing two electrophilic carbons. For instance, the piperazine ring can be constructed using bis-(2-chloroethyl)amine, which cyclizes upon reaction with a suitable amine that will eventually bear the C2-substituent. nih.gov

Another strategy is the cyclization of N,N'-disubstituted ethylenediamine (B42938) derivatives. This method is particularly relevant for creating symmetrically substituted piperazines. nih.gov More advanced, modern techniques utilize catalytic processes, such as palladium-catalyzed cyclizations, to form the piperazine ring from diamine components and unsaturated precursors, offering high control over the final structure.

Recent developments in photoredox catalysis have also enabled novel annulation processes. For example, a decarboxylative cyclization between an amino-acid-derived diamine and various aldehydes can be used to access C2-substituted piperazines. mdpi.com This method proceeds through the generation of an α-aminyl radical which then cyclizes with an intermediate imine, providing a direct route to functionalized piperazine rings. mdpi.com

Table 1: Overview of Piperazine Ring Cyclization Strategies

| Strategy | Key Precursors | General Description | Potential Applicability |

|---|---|---|---|

| Classical Condensation | bis-(2-chloroethyl)amine, Primary Amine | Intramolecular or intermolecular cyclization to form the six-membered ring. nih.gov | Fundamental for building the core piperazine structure. |

| Photoredox Catalysis | Amino-acid derived diamine, Aldehyde | Decarboxylative annulation via radical cyclization to form C2-substituted piperazines. mdpi.com | Allows for direct introduction of a C2 substituent during ring formation. |

| Palladium-Catalyzed Cyclization | Diamine, Propargyl unit | Coupling of a diamine with a three-carbon unit to form highly substituted piperazines. | Offers high regio- and stereochemical control. |

Introduction of the 2-Carbonitrile Moiety

The introduction of the carbonitrile group at the C-2 position of the piperazine ring is a critical functionalization step. One of the most direct methods for this transformation is the Strecker synthesis. This involves the reaction of an appropriate aldehyde with an amine in the presence of a cyanide source. In the context of this compound, this could theoretically involve the reaction of 1,4-dibenzyl-ethylenediamine with glyoxal (B1671930) or a related two-carbon aldehyde synthon in the presence of cyanide.

Another approach involves the direct C-H functionalization of a pre-formed 1,4-dibenzylpiperazine (B181160). Advances in chemistry have made the direct conversion of a C-H bond to a C-CN bond possible, often using transition metal catalysts or photoredox conditions. For piperazines, site-selective C-H functionalization can be achieved by leveraging the electronic differences between the two nitrogen atoms, allowing for controlled substitution at the C2 position. mdpi.com

N-Benzylation Procedures in Piperazine Synthesis

The N-benzylation of the piperazine ring is a well-established and efficient process. This reaction is a nucleophilic substitution where the nitrogen atoms of the piperazine act as nucleophiles, attacking an electrophilic benzyl (B1604629) source. The most common method involves reacting piperazine or a mono-substituted piperazine with benzyl halides, such as benzyl bromide or benzyl chloride. nih.govwikipedia.org

The reaction is typically carried out in the presence of a base, like triethylamine (B128534) or potassium carbonate, to neutralize the hydrohalic acid byproduct. researchgate.net The choice of solvent can vary, with dichloromethane (B109758) and ethanol (B145695) being common options. nih.govresearchgate.net To achieve dibenzylation, an excess of the benzyl halide is often used. The formation of 1,4-dibenzylpiperazine can occur as a byproduct during the synthesis of mono-benzylpiperazine if the reaction conditions, such as temperature or stoichiometry, are not carefully controlled. wikipedia.orgorgsyn.org

Table 2: Representative N-Benzylation Reaction

| Starting Material(s) | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anhydrous Piperazine, Benzyl Bromide | Triethylamine | CH₂Cl₂ | Stirred for 10 min | 1,4-Dibenzylpiperazine | 76 | researchgate.net |

Indirect Synthesis Pathways via Precursor Modification

Indirect routes to this compound begin with a piperazine derivative that already contains a functional group at the C-2 position, which is then chemically transformed into the desired carbonitrile moiety.

Conversion of 1,4-Dibenzylpiperazin-2-one (B12000686) Derivatives

A plausible indirect pathway starts with 1,4-dibenzylpiperazin-2-one. This precursor contains a ketone functional group at the C-2 position. The conversion of this ketone to a nitrile can be achieved through several methods. One common strategy is the formation of a cyanohydrin, followed by reduction of the hydroxyl group.

Alternatively, the ketone can be converted to its corresponding oxime by reaction with hydroxylamine. The resulting oxime can then be dehydrated using various reagents, such as acetic anhydride (B1165640) or phosphorus pentoxide, to yield the nitrile. Another approach is the Shapiro reaction or a similar olefination followed by ozonolysis and workup to generate the nitrile.

Functional Group Transformations of Piperazine-2-carboxylate Analogs

A highly viable indirect route involves the modification of a piperazine-2-carboxylate precursor, such as Benzyl (R)-1,4-Dibenzylpiperazine-2-carboxylate. myskinrecipes.com This method leverages the versatility of the carboxylic acid or ester functional group.

The standard procedure for converting a carboxylate to a nitrile involves a two-step sequence. First, the carboxylic acid (obtained by hydrolysis of the ester if necessary) is converted into a primary amide. This can be accomplished using a variety of coupling agents (e.g., DCC, EDC) and an ammonia (B1221849) source. In the second step, the primary amide is dehydrated to afford the carbonitrile. A wide range of dehydrating agents can be employed for this purpose, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), or Burgess reagent.

Table 3: General Pathway for Carboxylate to Nitrile Conversion

| Step | Starting Material | Typical Reagents | Intermediate/Product | Description |

|---|---|---|---|---|

| 1. Amidation | 1,4-Dibenzylpiperazine-2-carboxylic acid | SOCl₂, NH₄OH or EDC, HOBt, NH₃ | 1,4-Dibenzylpiperazine-2-carboxamide | Conversion of the carboxylic acid to the primary amide. |

| 2. Dehydration | 1,4-Dibenzylpiperazine-2-carboxamide | P₂O₅, SOCl₂, TFAA, Burgess Reagent | This compound | Removal of water from the primary amide to form the nitrile. |

Utility of Protected Piperazine Intermediates

The synthesis of C2-substituted piperazines, such as this compound, often necessitates the use of protected piperazine intermediates to ensure regioselectivity and avoid undesired side reactions. Nitrogen atoms in the piperazine ring are nucleophilic and can compete with other reactive sites in the molecule. Therefore, the use of protecting groups is a crucial strategy.

A common approach involves the use of orthogonally protected piperazines, which allows for the selective deprotection and functionalization of one nitrogen atom over the other. For instance, a piperazine-2-carboxylic acid can be protected with two different groups, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), on the two nitrogen atoms. This allows for the selective removal of one group to introduce a benzyl group, followed by the removal of the second group to introduce the second benzyl group. The carboxylic acid at the C2 position can then be converted to the desired carbonitrile functionality. The synthesis of enantiomerically pure 2-substituted piperazines can be achieved starting from α-amino acids, which provides a chiral pool approach to these valuable building blocks. rsc.org

The use of N-Boc piperazine is a key strategy in the synthesis of monosubstituted piperazine derivatives. google.com This intermediate, with one nitrogen protected, allows for the functionalization of the other nitrogen, for example, through benzylation. Subsequent modification of the piperazine ring, such as the introduction of a nitrile group at the C2 position, can then be pursued. The synthesis of N-Boc piperazine itself can be achieved from diethanolamine (B148213) through a three-step process involving chlorination, Boc protection, and aminolysis cyclization. google.com

Advanced Catalytic Approaches in Piperazine-Nitrile Synthesis

Modern synthetic chemistry offers a variety of advanced catalytic methods that can be applied to the synthesis of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and sustainability compared to traditional stoichiometric reactions.

Transition Metal-Catalyzed Reactions (e.g., Cu(I)-catalyzed, Pd-catalyzed)

Transition metal catalysis plays a pivotal role in the functionalization of heterocyclic compounds. Palladium-catalyzed reactions are particularly powerful for the synthesis of substituted piperazines. For instance, the asymmetric Pd-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones provides a route to highly enantioenriched α-substituted piperazin-2-ones. nih.govcaltech.edu These piperazin-2-ones can then be reduced to the corresponding piperazines. This methodology offers a pathway to chiral 2-substituted piperazines, which could be precursors to enantiomerically pure this compound.

Copper-catalyzed reactions are also valuable in this context. For example, copper-catalyzed C-H functionalization of piperazines has been developed to introduce substituents at the carbon atoms of the ring. mdpi.comencyclopedia.pub While direct cyanation of a C-H bond on the piperazine ring is challenging, related copper-catalyzed cyanation reactions of other substrates, such as arenes using benzyl nitrile as a cyanide source, have been reported and could potentially be adapted. rsc.org

The table below summarizes some transition metal-catalyzed reactions relevant to the synthesis of substituted piperazines.

| Catalyst System | Reaction Type | Application in Piperazine Synthesis | Reference |

| Pd₂(pmdba)₃ / PHOX ligands | Asymmetric Allylic Alkylation | Synthesis of chiral α-tertiary piperazin-2-ones | nih.govcaltech.edu |

| Copper salts | C-H Functionalization | Introduction of substituents at the C2 position of piperazines | mdpi.comencyclopedia.pub |

| Nickel catalysts | Cyanation of C-N bonds | Potential for direct introduction of nitrile group | nih.gov |

Organocatalytic Methods for Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of often toxic and expensive transition metals. While a direct organocatalytic method for the synthesis of this compound has not been explicitly reported, related methodologies for the synthesis of other chiral nitrogen-containing heterocycles suggest its feasibility.

For example, programmable piperazine synthesis via organic photoredox catalysis has been described, allowing for the facile synthesis of diverse C-substituted piperazines. nih.gov This approach circumvents the need for prefunctionalized substrates. Such a strategy could potentially be adapted to introduce a cyanomethyl group or a precursor at the C2 position.

The table below illustrates the potential of organocatalytic methods.

| Catalyst Type | Reaction | Potential Application | Reference |

| Organic Photoredox Catalysts | Radical Cyclization | Synthesis of C-substituted piperazine cores | nih.gov |

Flow Chemistry Applications in Synthesis

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. The application of flow chemistry to the synthesis of piperazine-containing active pharmaceutical ingredients (APIs) has been demonstrated. nih.gov For example, a transition metal-free synthesis of a piperazine-containing drug was developed and optimized for flow chemistry. nih.gov

The photoredox synthesis of C-H functionalized piperazines has also been successfully transitioned from batch to continuous flow conditions, highlighting the potential for large-scale production of substituted piperazines. mdpi.comresearchgate.net These examples underscore the feasibility of developing a continuous flow process for the synthesis of this compound, which could lead to a more efficient and sustainable manufacturing process.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound can be made more sustainable by applying these principles.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, the use of water as a solvent or employing solvent-free reaction conditions. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. nih.gov Both transition metal and organocatalytic methods discussed above align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis is another approach to improve energy efficiency. researchgate.net

Renewable Feedstocks: Using starting materials derived from renewable resources.

For instance, the electrosynthesis of nitriles from primary alcohols and ammonia using a simple nickel catalyst under benign conditions in an aqueous electrolyte represents a green approach to nitrile formation. rsc.org Such a method could potentially be integrated into the synthesis of the target compound.

Reactivity and Chemical Transformations of 1,4 Dibenzylpiperazine 2 Carbonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical modification, susceptible to a variety of addition and reduction reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group in 1,4-Dibenzylpiperazine-2-carbonitrile can lead to the formation of the corresponding carboxylic acid or amide. This transformation is typically carried out under acidic or basic conditions.

Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an imidic acid intermediate, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849). Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH (aq), Δ 2. H₃O⁺ | 1,4-Dibenzylpiperazine-2-carboxylic acid |

| This compound | H₂SO₄ (aq), Δ | 1,4-Dibenzylpiperazine-2-carboxamide |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine, providing a route to 1,4-Dibenzylpiperazine-2-methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group, followed by further reduction of the intermediate imine. The reaction is usually carried out in an anhydrous ethereal solvent, followed by an aqueous workup to yield the primary amine. Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium, often under pressure.

Specific research findings on the reduction of this compound were not found. The table below illustrates the general reaction.

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. LiAlH₄, THF 2. H₂O | (1,4-Dibenzylpiperazin-2-yl)methanamine |

| This compound | H₂, Raney Ni, High Pressure | (1,4-Dibenzylpiperazin-2-yl)methanamine |

Nucleophilic Additions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds. This reaction provides a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of ketones after hydrolysis of the intermediate imine.

The reaction with a Grignard reagent (R-MgX) results in the formation of a magnesium salt of an imine. Subsequent hydrolysis of this intermediate in an acidic medium yields a ketone. This reaction allows for the introduction of a wide range of alkyl or aryl groups at the carbon atom of the original nitrile functionality.

While this reaction is a standard transformation for nitriles, specific examples with this compound are not documented in the available literature. A generalized scheme is presented below.

| Starting Material | Reagents and Conditions | Intermediate | Final Product (after hydrolysis) |

| This compound | 1. R-MgX, Ether 2. H₃O⁺ | Iminomagnesium halide | 2-Acyl-1,4-dibenzylpiperazine |

Cycloaddition Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form various heterocyclic systems. For instance, in a [3+2] cycloaddition with an azide, a tetrazole ring can be formed. These reactions are valuable for the construction of complex molecular architectures.

The participation of nitriles in Diels-Alder reactions is less common and typically requires the nitrile to be activated by electron-withdrawing groups. However, 1,3-dipolar cycloadditions are a more general route to five-membered heterocycles.

There is a lack of specific research detailing the cycloaddition reactions of this compound. The potential for such reactions exists based on the general reactivity of the nitrile functional group.

Transformations at the Piperazine (B1678402) Ring System

The nitrogen atoms of the piperazine ring are nucleophilic and can undergo various reactions, such as alkylation and acylation, to introduce new substituents.

N-Alkylation and Acylation Reactions

The secondary amine nature of the piperazine nitrogen atoms (if one of the benzyl (B1604629) groups were to be removed) allows for N-alkylation and N-acylation reactions. However, in this compound, both nitrogen atoms are already substituted with benzyl groups. Further N-alkylation to form a quaternary ammonium salt is possible but would require harsh conditions and is generally less common for this type of substrate.

N-acylation of a piperazine nitrogen can be achieved using acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an amide functionality onto the piperazine ring. Similar to N-alkylation, this transformation would be more relevant for a piperazine with at least one N-H bond. The synthesis of 1,4-dibenzylpiperazine (B181160) itself is an example of the N-alkylation of the parent piperazine ring. For instance, the reaction of piperazine with two equivalents of benzyl bromide in the presence of a base yields 1,4-dibenzylpiperazine.

Detailed research findings on the N-alkylation or N-acylation of the intact this compound are not available. The reactivity of the piperazine nitrogens is largely masked by the existing benzyl groups.

Derivatization at the Piperazine Carbonyl/Methylene (B1212753) Centers

While this compound lacks a carbonyl group, the methylene carbons of the piperazine ring, particularly the one bearing the nitrile group (C2) and the adjacent C3 and C6 positions, are susceptible to functionalization. The presence of the nitrogen atoms and the activating effect of the nitrile group make the α-protons to the nitrogen and the nitrile potentially acidic, opening avenues for derivatization.

Recent advances in C-H functionalization of piperazines, particularly through photoredox catalysis, have provided powerful tools for introducing substituents onto the piperazine core. encyclopedia.pubmdpi.comnih.gov These methods often involve the generation of an α-amino radical, which can then react with various coupling partners. For instance, photoredox-catalyzed C-H arylation and vinylation of N-Boc piperazines have been successfully demonstrated. encyclopedia.pubmdpi.com While direct examples with this compound are not prevalent in the literature, the principles of these reactions suggest that similar transformations could be applied. The C2 position, being an α-aminonitrile, may exhibit unique reactivity. The synthesis of α-aminonitriles through the Strecker reaction is a classic method, and the reverse reaction or modifications at this position are plausible. rsc.orgorganic-chemistry.orgmdpi.com

Direct lithiation of N-Boc-protected piperazines followed by trapping with electrophiles is another established method for C-H functionalization. mdpi.com The application of such a strategy to this compound would need to consider the potential for competitive reactions at the benzylic positions.

Table 1: Potential Derivatization Reactions at Piperazine Methylene Centers

| Reaction Type | Reagents and Conditions | Potential Products |

| Photoredox C-H Arylation | Photocatalyst (e.g., Ir(ppy)₃), Aryl Halide, Base | 2-Aryl-1,4-dibenzylpiperazine-2-carbonitriles |

| Photoredox C-H Vinylation | Photocatalyst, Vinyl Sulfone | 2-Vinyl-1,4-dibenzylpiperazine-2-carbonitriles |

| α-Lithiation and Alkylation | Strong Base (e.g., n-BuLi), Electrophile | C2- or C3/C6-alkylated derivatives |

Ring-Opening and Rearrangement Reactions

The piperazine ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, often promoted by strain or the presence of activating groups. The nitrile group at the C2 position can influence the stability of the ring and participate in such transformations.

Ring-opening of piperazine derivatives can be achieved through various methods, including cleavage of the C-N bonds. For instance, the ring-opening of N-activated aziridines followed by cyclization is a known route to substituted piperazines. nih.gov While not a direct ring-opening of a pre-formed piperazine, this highlights the possibility of accessing piperazine derivatives through ring-forming and potentially ring-opening sequences.

Rearrangement reactions of piperidine (B6355638) and piperazine skeletons have been documented, often involving radical intermediates or transition metal catalysis. For example, radical rearrangements of aziridinylcarbinyl radicals can lead to piperidines. whiterose.ac.uk The presence of the nitrile group in this compound could potentially facilitate rearrangements by stabilizing intermediates or by participating directly in the reaction cascade. The synthesis of 2,7-naphthyridine (B1199556) derivatives has been shown to involve a rearrangement process influenced by substituents on the heterocyclic ring. nih.gov

Reactivity of the Benzyl Moieties

The two benzyl groups attached to the nitrogen atoms are key functional handles that can be manipulated through oxidative transformations or removed entirely via de-benzylation strategies.

Oxidative Transformations of Benzylic Positions

The benzylic C-H bonds of the N-benzyl groups are susceptible to oxidation, leading to the formation of carbonyl compounds or other oxidized products. This reactivity is a common feature of benzylic amines and has been extensively studied. nih.govrsc.org

Various oxidizing agents can be employed for this purpose. For example, treatment of tertiary N-benzyl amines with aqueous ceric ammonium nitrate (B79036) (CAN) can lead to clean N-debenzylation, which proceeds through an oxidative pathway. researchgate.net The mechanism is believed to involve the formation of a bromo radical that abstracts a hydrogen atom from the benzylic position, leading to an intermediate that is further oxidized and hydrolyzed. acs.org

Electrochemical methods also offer a green and efficient way to achieve oxidative cleavage of the benzyl C-N bond. rsc.org These methods typically involve the generation of a nitrogen radical cation, which then undergoes further reactions to yield the debenzylated product.

De-benzylation Strategies

The removal of N-benzyl groups is a crucial transformation in organic synthesis, often employed as a protecting group strategy. A variety of methods are available for the de-benzylation of N-benzylpiperazines.

Catalytic transfer hydrogenation is a widely used and efficient method for N-debenzylation. mdma.ch This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen donor such as ammonium formate. This method is often rapid and proceeds under mild conditions. mdma.ch Hydrogenation with Pearlman's catalyst (20% palladium hydroxide on carbon) is known to selectively remove N-benzyl groups in the presence of other sensitive functionalities like benzyl ethers. rsc.org

Table 2: Common De-benzylation Strategies for N-Benzyl Groups

| Method | Reagents and Conditions | Advantages |

| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, Methanol | Rapid, mild conditions |

| Hydrogenolysis with Pearlman's Catalyst | 20% Pd(OH)₂/C, H₂ | Selective for N-benzyl groups |

| Oxidative De-benzylation | Ceric Ammonium Nitrate (CAN) | Non-reductive conditions |

| Dissolving Metal Reduction | Sodium in Liquid Ammonia | Effective for certain heterocycles |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the various transformations of this compound is crucial for predicting reactivity and controlling reaction outcomes.

The mechanism of C-H functionalization of piperazines via photoredox catalysis typically involves a single-electron transfer (SET) process. encyclopedia.pub An excited photocatalyst oxidizes the piperazine to form an amino radical cation. Subsequent deprotonation at an α-C-H bond generates an α-amino radical, which then engages in the desired bond-forming reaction. encyclopedia.pubmdpi.com

The Strecker synthesis of α-aminonitriles, which is relevant to the C2-carbonitrile moiety, has been the subject of mechanistic studies. The reaction is believed to proceed through the addition of cyanide to an iminium ion intermediate. rsc.org The kinetics of this reaction are influenced by the solvent and the electronic properties of the substituents. rsc.org

Mechanistic studies on the oxidation of piperazines have also been conducted. For instance, the oxidation of piperazines by bromamine-T in an acidic medium has been shown to be first-order with respect to both the oxidant and the piperazine. nih.gov The proposed mechanism involves the formation of an N-oxide derivative. nih.gov

The oxidative debenzylation of N-benzyl amines is thought to proceed via a radical pathway. For example, using an alkali metal bromide/oxidant system, a bromo radical is generated in situ, which abstracts a benzylic hydrogen to form a benzyl radical. This radical is then oxidized to an iminium cation, which is subsequently hydrolyzed to the debenzylated amine. acs.org

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

No published studies were identified that provided specific spectroscopic data for 1,4-Dibenzylpiperazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Specific ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the surveyed literature. Such data would be essential for confirming the connectivity and chemical environment of the atoms within the molecule.

Mass Spectrometry (MS)

The mass spectrum and fragmentation pattern for this compound have not been documented. This information would be crucial for determining its molecular weight and the stability of its fragments.

Infrared (IR) Spectroscopy

No IR spectra for this compound could be located. The characteristic absorption bands, particularly for the nitrile (C≡N) group, are therefore not documented.

X-ray Crystallography and Solid-State Structural Analysis

There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database or other crystallographic resources. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is not known.

Structure Activity Relationships Sar and Biological Interface Studies

Exploration of the Piperazine (B1678402) Core in Ligand Design

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov Its six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 allows for a versatile platform for substitution, influencing both the pharmacodynamic and pharmacokinetic properties of a molecule. nih.govbiointerfaceresearch.com The nitrogen atoms can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors, facilitating interactions with biological receptors. mdpi.com The chair-like conformation of the piperazine ring also presents substituents in defined spatial orientations, which is critical for selective binding.

In 1,4-Dibenzylpiperazine-2-carbonitrile, the two benzyl (B1604629) groups attached to the nitrogen atoms significantly influence the molecule's steric bulk, lipophilicity, and potential for non-covalent interactions. The variation of N-substituents on a piperazine ring plays a crucial role in determining potency and selectivity toward biological targets. mdpi.com

Hydrophobic Interactions: The nonpolar surface of the phenyl rings can interact favorably with hydrophobic pockets within a protein.

π-π Stacking: The aromatic rings can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π Interactions: If the piperazine nitrogen becomes protonated, it can interact with the electron-rich face of an aromatic ring in the binding site.

Studies on N,N-disubstituted piperazines, which combine structural elements from different psychoactive substances, show that the specific arrangement of substituents on the aromatic rings is critical for differentiating between isomers and predicting their activity. researchgate.net The presence of two large benzyl groups, as in 1,4-dibenzylpiperazine (B181160), suggests that the molecule may target receptors with spacious and well-defined hydrophobic pockets.

The placement of the carbonitrile (-C≡N) group at the C-2 position of the piperazine ring introduces both a key functional group for interaction and a stereocenter. This specific substitution pattern has several implications for binding:

Defined Stereochemistry: The C-2 position becomes a chiral center, meaning the compound can exist as (R) and (S) enantiomers. These enantiomers will present the carbonitrile group and the other substituents in different three-dimensional arrangements, which can lead to significant differences in binding affinity and biological activity, as one enantiomer may fit a chiral binding site much better than the other.

Directional Interactions: The nitrile group's linear geometry and strong dipole moment orient its interaction potential. Its nitrogen atom can act as a hydrogen bond acceptor, forming directional bonds with hydrogen bond donors on a receptor, such as the backbone N-H of an amino acid. nih.govresearchgate.net The specific location at C-2 dictates the precise vector of this potential interaction relative to the rest of the molecule.

Conformational Rigidity: The presence of a substituent at the C-2 position can influence the conformational equilibrium of the piperazine ring, potentially favoring a specific chair or boat conformation that pre-organizes the molecule for binding. The rigidity of a molecule can contribute to more specific binding properties. vulcanchem.com

Role of the Nitrile Group in Biological Activity Enhancement

The nitrile group is an important functional group in drug design, and its incorporation into lead compounds is a recognized strategy for enhancing biological activity. rsc.orgnih.gov It can improve binding affinity, modulate physicochemical properties, and enhance the metabolic stability of a molecule. researchgate.netresearchgate.net

In medicinal chemistry, the concept of bioisosterism involves substituting one group with another that has similar physical or chemical properties to improve the compound's biological profile. benthamscience.comcambridgemedchemconsulting.com The nitrile group is often considered a bioisostere for several other functional groups:

Carbonyl Group: The nitrile can mimic the hydrogen bond accepting capability of a ketone or aldehyde carbonyl group. nih.gov

Halogen Atoms: Due to its size and electronic properties, a nitrile can sometimes replace a halogen atom, offering similar steric bulk but different interaction capabilities. nih.govresearchgate.net

Hydroxyl Group: The nitrile can act as a hydrogen bond acceptor, similar to the oxygen in a hydroxyl group. nih.gov

Conversely, the nitrile group itself could be replaced by other moieties to fine-tune activity. Potential bioisosteric replacements for the nitrile in this compound could include other small, polar groups to maintain hydrogen bonding potential while altering other properties like lipophilicity or metabolic stability.

Table 1: Common Bioisosteric Replacements for Functional Groups This table provides examples of common bioisosteric replacements used in medicinal chemistry.

| Original Group | Potential Bioisosteric Replacement(s) | Key Property Mimicked |

| Nitrile (-C≡N) | Alkyne, Halogen, Carbonyl | Size, linearity, polarity |

| Carbonyl (C=O) | Nitrile (-C≡N) , Oxetane, Sulfone | Hydrogen bond acceptor |

| Carboxylic Acid | Tetrazole, Acylsulfonamide | Acidic proton, H-bonding |

| Halogen (F, Cl) | Nitrile (-C≡N) , Trifluoromethyl (-CF3) | Size, electronegativity |

The nitrile group's unique electronic structure allows it to participate in a variety of powerful interactions with biological targets, which can significantly enhance binding affinity and potency. researchgate.netnumberanalytics.com

Hydrogen Bonding: The nitrogen atom of the nitrile is a good hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors from protein backbones or amino acid side chains. nih.gov Water molecules can also mediate these interactions, forming a water-bridge between the nitrile and the target. nih.gov

Polar and Dipole Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole interactions within a protein's active site. nih.gov Modeling studies have shown that nitrile groups often interact with polar regions in the substrate cavities of enzymes. core.ac.uk

Covalent Interactions: While often participating in non-covalent interactions, the electrophilic carbon atom of the nitrile can, in some cases, react with nucleophilic residues like cysteine or serine in an active site to form a reversible or irreversible covalent bond. nih.gov This can lead to potent and long-lasting inhibition of an enzyme. nih.gov

In Vitro Studies on Related Piperazine-Nitrile Compounds

While specific in vitro data for this compound is not extensively published, studies on structurally related compounds containing both piperazine and nitrile moieties provide insight into the potential biological activities of this class of molecules. These studies often evaluate compounds against various cell lines or enzymes to determine their inhibitory potential. For example, various piperazine derivatives have been synthesized and tested for anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.netnih.gov

The inclusion of a nitrile group in piperazine-based structures has been explored in the development of inhibitors for various targets. For instance, 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized and evaluated as potential Acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for diseases like hyperlipidemia and cancer. mdpi.com

Table 2: Examples of In Vitro Activity of Selected Piperazine-Containing Compounds This interactive table summarizes findings from studies on various piperazine derivatives, highlighting their biological targets and observed activities.

| Compound Class | Target/Assay | Key Findings (IC50 Values) |

| Thiazolylhydrazine-piperazine derivatives | Monoamine Oxidase-A (MAO-A) | Compound 3e showed potent inhibition with an IC50 of 0.057 µM. nih.gov |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives | HCT-116 colon cancer cell line | Compound C-4 showed an IC50 value of 11.33 µM. researchgate.net |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives | A-549 lung carcinoma cell line | Compound C-5 showed an IC50 value of 21.22 µM. researchgate.net |

| N-benzothiazole-substituted piperazine derivatives | Mycobacterium tuberculosis H37Rv | Several compounds exhibited good antimycobacterial activity at 25 µg/mL. researchgate.net |

| 2-(4-(2-((4-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | ACAT-1 Inhibitor (synthesis) | Synthesized as a potential inhibitor; biological data pending evaluation. mdpi.com |

These examples demonstrate that the combination of a piperazine core, various substituents, and nitrile functionalities can lead to potent and selective biologically active molecules. The specific arrangement in this compound, with its dual benzyl groups and C-2 nitrile, presents a unique scaffold that warrants further investigation to elucidate its specific biological targets and therapeutic potential.

Enzyme Inhibition Assays

There is currently no publicly available research detailing the results of enzyme inhibition assays performed with this compound. The effect of the nitrile substituent on the inhibitory potential of the dibenzylpiperazine scaffold against any specific enzyme target has not been documented.

Receptor Binding Studies

No studies have been found that report on the binding affinity or selectivity of this compound for any specific receptors. The influence of the 2-carbonitrile group on the interaction of the parent molecule with known piperazine targets is unknown.

Cell-Based Assays (e.g., cytotoxicity, antimicrobial activity)

Investigations into the cytotoxicity or antimicrobial activity of this compound have not been reported in the available scientific literature. Consequently, there is no data on its effects on cell viability or its potential as an antimicrobial agent.

Development of Chemical Probes for Biological Systems

The potential of this compound as a chemical probe for studying biological systems has not been explored in any published research. Its utility in this regard would be contingent on the discovery of a specific and potent biological activity, which has not yet been established.

Applications in Medicinal Chemistry and Materials Science

Precursor in the Synthesis of Biologically Active Molecules

While detailed public research on specific drug candidates derived directly from 1,4-Dibenzylpiperazine-2-carbonitrile is limited, its structural elements are prevalent in medicinal chemistry. The piperazine (B1678402) ring is a well-established "privileged scaffold" found in numerous approved drugs, valued for its ability to improve the pharmacokinetic properties of a molecule. The 2-carbonitrile substitution provides a key reactive site for elaboration into more complex side chains, which can be designed to interact with specific biological targets. The conversion of the nitrile to a primary amine, for instance, yields a derivative with a new vector for substitution, allowing for the construction of libraries of compounds for screening against various diseases.

Scaffold for Pharmacophore Development

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure serves as a rigid scaffold that can be used to orient these crucial functional groups in a precise spatial arrangement.

Key features of this scaffold include:

Two Aromatic/Hydrophobic Regions: Provided by the benzyl (B1604629) groups.

Hydrogen Bond Acceptors: The two tertiary nitrogen atoms of the piperazine ring and the nitrogen of the nitrile group.

Defined Stereochemistry: The chiral center at the C-2 position allows for the synthesis of enantiomerically pure compounds, which is critical as different enantiomers of a drug often have vastly different biological activities.

By modifying the substituents on the benzyl rings or transforming the nitrile group, medicinal chemists can systematically explore the chemical space around this core structure to optimize interactions with a target receptor or enzyme, effectively using it as a template for rational drug design.

Building Block for Complex Organic Architectures

The utility of this compound extends to its role as a foundational component in diversity-oriented synthesis, a strategy aimed at creating structurally complex and diverse small molecules for high-throughput screening. The compound can be synthesized from its corresponding lactam, 1,4-dibenzylpiperazin-2-one (B12000686). A common synthetic route involves the reaction of a 1,2-diamine, such as N,N'-dibenzylethylenediamine, with a cyanohydrin acetate (B1210297) in the presence of a base, a method that provides access to 2-keto-piperazines. google.com

Once formed, the 1,4-dibenzylpiperazin-2-one precursor can be converted to this compound. This α-aminonitrile is a stable yet reactive intermediate. The benzyl groups on the nitrogen atoms can be removed via catalytic hydrogenation, revealing secondary amines that can be further functionalized. This sequential and controlled modification allows for the construction of intricate, three-dimensional molecules from a relatively simple starting material.

Table 1: Synthesis of 2-Piperazinone Precursors

| Reactants | Reagents | Product | Application |

|---|

This table illustrates a general method for synthesizing the 2-piperazinone core structure, which is a direct precursor to the title compound.

Potential in Design of Functional Materials

Beyond pharmaceuticals, the chemical attributes of this compound make it a candidate for applications in materials science. The compound has been identified in patent literature as a potential component in specialized formulations, such as oxygen barrier compositions and radiation-curable inks. google.com

In the context of an oxygen barrier composition , which is crucial for food and electronics packaging, molecules are needed that can form dense, impermeable layers. While the specific role of this compound is not detailed in the publicly available documents, its rigid structure and potential for intermolecular interactions could contribute to the formation of such a barrier. google.comgoogle.com

Though these applications are currently in the exploratory or proprietary stages, they highlight the versatility of the this compound structure, suggesting its potential utility beyond the traditional boundaries of medicinal chemistry.

Future Directions and Research Opportunities

Development of Novel Stereoselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of 2-substituted piperazines is a critical research area. rsc.org While classical resolution methods can be employed, future efforts will likely focus on more efficient asymmetric synthesis strategies.

Key opportunities include:

Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. wikipedia.org Auxiliaries derived from readily available natural products like amino acids or terpenes are particularly valuable. nih.gov For instance, an α-methylbenzyl group on a distal nitrogen atom has been used to guide the stereoselective functionalization of the α-carbon. nih.gov A practical route starting from α-amino acids has been developed to obtain enantiomerically pure 2-substituted piperazines in four steps. rsc.org

Catalytic Asymmetric Synthesis: The use of chiral catalysts to generate specific stereoisomers represents a highly efficient and atom-economical approach. Research into palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has shown promise for creating highly enantioenriched tertiary piperazin-2-ones, which are precursors to substituted piperazines. nih.gov Another strategy involves the palladium-catalyzed asymmetric tandem allylic substitution, which has been used to produce optically active 1,4-dibenzyl-2-vinylpiperazine. rsc.org

Substrate-Controlled Diastereoselective Synthesis: This method relies on existing chiral centers within the starting material to influence the stereochemistry of newly formed centers. For example, the diastereoselective nucleophilic addition of reagents to homochiral α-amino sulfinylimines has been employed to create stereochemically defined piperazines. rsc.org

| Strategy | Description | Key Advantages | Potential Challenges |

|---|---|---|---|

| Chiral Auxiliary | A temporary chiral group guides the reaction stereochemistry. wikipedia.org | Reliable control, well-established methods. | Requires additional steps for attachment and removal of the auxiliary. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst generates large quantities of a single enantiomer. | High efficiency, atom economy, potential for scalability. | Catalyst development can be complex and costly. |

| Substrate-Controlled Synthesis | Utilizes existing stereocenters in the starting material to direct the formation of new ones. | Predictable outcomes based on substrate structure. | Requires enantiomerically pure starting materials. |

Advanced Functionalization Strategies

To explore the chemical space around the 1,4-Dibenzylpiperazine-2-carbonitrile scaffold, advanced functionalization strategies are essential. These methods allow for the precise modification of the core structure, the benzyl (B1604629) groups, and the nitrile moiety, creating libraries of analogues for structure-activity relationship (SAR) studies.

Future research will likely prioritize:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. researchgate.netmdpi.com Recent advances in photoredox catalysis, using either transition metals like iridium or purely organic dyes, have enabled the direct C–H arylation, vinylation, and alkylation of the piperazine (B1678402) core. researchgate.netmdpi.com These methods offer milder and more sustainable alternatives to classical approaches. mdpi.com

Late-Stage Functionalization: Modifying a complex molecule in the final steps of a synthesis is highly desirable for drug discovery, as it allows for rapid diversification. C-H functionalization is a prime example of a late-stage technique that can be applied to the piperazine ring. nsf.govresearchwithnj.com This approach provides an attractive avenue for creating diverse substitution patterns that are otherwise difficult to access. mdpi.com

Nitrile Group Transformations: The carbonitrile group is a versatile functional handle that can be converted into a wide range of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. Exploring these transformations would significantly expand the structural diversity and potential biological applications of the parent compound.

Benzyl Group Modification: The two benzyl groups can be functionalized on their phenyl rings to modulate properties such as solubility, lipophilicity, and target-binding interactions. Standard electrophilic aromatic substitution reactions or more modern cross-coupling techniques could be employed for this purpose.

Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern medicinal chemistry. nih.gov Applying these integrated approaches to this compound can accelerate the discovery of new derivatives with enhanced properties.

Key areas for integration include:

Conformational and Electronic Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to predict the stable conformations, electronic properties (like HOMO-LUMO energies), and reactivity of piperazine derivatives. physchemres.orgtandfonline.com Such studies can explain how the substitution of atoms changes molecular shape, electronic potentials, and partial charge distribution, which in turn affects biological activity. physchemres.org

Molecular Docking and Dynamics: These techniques are used to predict how a molecule will bind to a specific biological target, such as a protein receptor or enzyme. nih.gov By performing virtual screening of a library of computationally designed derivatives, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. tandfonline.com Molecular dynamics simulations can further refine these predictions by revealing the stability of the ligand-protein complex over time. nih.gov

Predictive Modeling: Quantum molecular descriptors can be calculated to predict various chemical and biological properties, including ionization potential, electron affinity, and lipophilicity. tandfonline.com This information can guide the design of molecules with improved pharmacokinetic profiles.

Exploration of New Biological Targets and Mechanisms

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide array of biological systems. ontosight.airesearchgate.netnbinno.com This prevalence suggests that derivatives of this compound could interact with a variety of targets.

Future research should focus on:

Screening Against Diverse Targets: The piperazine scaffold is a key component in drugs for cancer, infectious diseases, and neurological disorders. ontosight.airesearchgate.net Derivatives should be screened against a broad range of targets, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, enzymes such as kinases and poly(ADP-ribose) polymerase (PARP), and ion channels. tandfonline.comnih.gov Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents. mdpi.com

Mechanism of Action Studies: For any derivative that shows promising activity, detailed mechanistic studies will be crucial. This involves identifying the specific molecular target and elucidating how the compound modulates its function. researchgate.net Understanding the mechanism can reveal why certain structural features are essential for activity and can guide further optimization.

Novel Therapeutic Areas: Beyond the established areas, there is potential for piperazine derivatives in emerging fields. For example, novel piperazine compounds have been investigated as potential radioprotective agents, designed to protect healthy cells from radiation-induced damage. researchgate.netnih.gov

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| GPCRs | Dopamine (D2), Serotonin (5-HT1A, 5-HT2A) Receptors | Antipsychotics, Antidepressants | nih.gov |

| Enzymes | Kinases, PARP1, Urease | Cancer, DNA Repair, Infectious Disease | nih.govtandfonline.com |

| Other Receptors | Sigma Receptors (σ1R), Histamine Receptors (H3R) | Neurological Disorders, Pain | nih.gov |

| Cellular Processes | Apoptosis pathways (e.g., Bcl-2 interaction) | Cancer, Radioprotection | researchgate.net |

Sustainable Synthesis and Process Optimization

The principles of green chemistry are increasingly important in both academic research and industrial chemical production. researchgate.net Future work on the synthesis of this compound and its derivatives should aim to develop more sustainable and efficient processes.

Opportunities for improvement include:

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and hazardous solvents. Research into using environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or other bio-based solvents is a key goal of green chemistry. researchgate.netmdpi.com Furthermore, developing catalyst-free reactions or employing reusable heterogeneous catalysts can significantly reduce waste and cost. researchgate.netnih.gov

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.net These methods are often associated with higher product yields and purity. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 1,4-Dibenzylpiperazine-2-carbonitrile to ensure stability in laboratory settings?

- Methodological Answer : Store the compound at 2–8°C in airtight containers under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use anhydrous solvents like DMSO or acetonitrile for stock solutions, and avoid repeated freeze-thaw cycles. These protocols align with established practices for structurally similar piperazine derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Multi-step syntheses often involve nucleophilic substitution or condensation reactions . For example, refluxing precursor compounds (e.g., chloroacetyl derivatives) with sodium acetate in acetic anhydride/acetic acid mixtures, followed by recrystallization for purification. Yields can be optimized by controlling reaction time (e.g., 2–12 hours) and catalyst loading .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of X-ray crystallography for crystal structure determination, NMR (e.g., , ) for proton/carbon environments, IR spectroscopy for functional group validation (e.g., nitrile stretch at ~2220 cm), and mass spectrometry for molecular weight confirmation. Cross-referencing with published spectra of analogous compounds is critical .

Q. What safety protocols are essential when handling this compound in vitro?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Follow guidelines for in vitro research products: avoid human/animal exposure, and dispose of waste via approved chemical protocols. Safety data sheets (SDS) for structurally related compounds recommend immediate medical consultation in case of accidental exposure .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for multi-step syntheses involving this compound?

- Methodological Answer : Implement green chemistry principles (e.g., solvent-free reactions, catalytic systems) and continuous flow reactors to enhance efficiency. For example, using microwave-assisted synthesis can reduce reaction times by 50–70% compared to traditional reflux methods. Monitor intermediates via HPLC or TLC to identify bottlenecks .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing derivatives?

- Methodological Answer : Compare experimental spectra with computational predictions (e.g., DFT calculations for NMR chemical shifts). Use deuterated solvents to eliminate solvent peaks, and validate unexpected signals by repeating experiments under varied conditions (e.g., temperature, concentration). For example, a 2025 study resolved conflicting IR peaks by analyzing solvent polarity effects .

Q. What analytical techniques are most suitable for tracking reaction intermediates in the synthesis of derivatives?

- Methodological Answer : LC-MS and high-resolution mass spectrometry (HRMS) are preferred for real-time monitoring. For non-volatile intermediates, HPLC-UV with C18 columns provides retention time and purity data. Reference standards (e.g., deuterated analogs) can improve quantification accuracy .

Q. How does the electronic environment of the piperazine ring influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing nitrile group at position 2 increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For instance, chloroacetyl-substituted piperazines undergo faster substitution with amines compared to non-functionalized analogs. Computational studies (e.g., Mulliken charge analysis ) can predict reactive sites .

Data Contradiction Analysis

- Example : If -NMR data for a derivative conflicts with literature, consider tautomerism or conformational flexibility in the piperazine ring. Perform variable-temperature NMR to identify dynamic processes, or use 2D NMR (COSY, NOESY) to resolve overlapping signals .

Key Research Findings Table

| Property/Parameter | Method/Technique | Example Data from Studies | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) | 243–246°C (analogous compound) | |

| Crystallographic Data | X-ray Diffraction | Space group P2/c, Z = 4 | |

| Nitrile IR Stretch | FTIR Spectroscopy | 2219–2220 cm | |

| Reaction Yield | HPLC Quantification | 68% under optimized conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.